REACTION_CXSMILES
|
C(O[CH:5]([O:9]C(=O)C)[C:6](Cl)=[O:7])(=O)C.[Cl:13][C:14]1[C:15]([N+:21]([O-:23])=[O:22])=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17].C(=O)([O-])O.[K+].[Cl-].O[NH3+].S(=O)(=O)(O)O>C1COCC1.O>[Cl:13][C:14]1[C:15]([N+:21]([O-:23])=[O:22])=[C:16]2[C:18]([C:6](=[O:7])[C:5](=[O:9])[NH:17]2)=[CH:19][CH:20]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
780 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C(=O)Cl)OC(C)=O
|
Name
|
|
Quantity
|
44.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(N)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[K+]
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
[Cl-].O[NH3+]
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
260 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethanol (450 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Water (225 mL) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to afford a crude orange solid
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Diisopropyl ether (800 mL) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the resultant suspension was refluxed for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(C(NC2=C1[N+](=O)[O-])=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 152 mmol | |
AMOUNT: MASS | 33.5 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |